1-(2-(Quinolin-6-yl)pyrrolidin-1-yl)ethanone
Description
1-(2-(Quinolin-6-yl)pyrrolidin-1-yl)ethanone is a heterocyclic compound featuring a pyrrolidine ring linked to a quinolin-6-yl moiety via a methylene bridge, with an ethanone group at the 1-position of the pyrrolidine. This structural combination makes the compound a candidate for exploring biological interactions, particularly in medicinal chemistry, where quinoline derivatives are known for antimicrobial, anticancer, and CNS-targeting activities .
Properties
Molecular Formula |
C15H16N2O |
|---|---|
Molecular Weight |
240.30 g/mol |
IUPAC Name |
1-(2-quinolin-6-ylpyrrolidin-1-yl)ethanone |
InChI |
InChI=1S/C15H16N2O/c1-11(18)17-9-3-5-15(17)13-6-7-14-12(10-13)4-2-8-16-14/h2,4,6-8,10,15H,3,5,9H2,1H3 |
InChI Key |
MXAJHMBRAGFWSL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCCC1C2=CC3=C(C=C2)N=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(Quinolin-6-yl)pyrrolidin-1-yl)ethanone typically involves the reaction of quinoline derivatives with pyrrolidine derivatives under specific conditions. One common method involves the use of a catalyst-free synthesis approach, where N-hetaryl ureas and alcohols are utilized . This environmentally friendly technique yields a wide range of N-quinolin-2-yl substituted carbamates, which can be further processed to obtain the desired compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards.
Chemical Reactions Analysis
Key Reaction Types
The compound’s functional groups (ethanone, pyrrolidine, and quinoline) enable diverse reactivity. Below are the primary reaction pathways inferred from quinoline derivative chemistry :
Nucleophilic Substitution
-
Mechanism : The pyrrolidine nitrogen may act as a nucleophile, reacting with electrophiles (e.g., alkylating agents).
-
Conditions : Typically involve bases (e.g., potassium hydroxide) and solvents like ethanol.
-
Products : Alkylation or acylation derivatives.
Acylation Reactions
-
Mechanism : The ethanone group may undergo acylation, forming amides or esters.
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Conditions : Use of coupling reagents (e.g., dicyclohexylcarbodiimide) or hydrazine derivatives.
-
Products : Amides or hydrazides, which can be further modified into oxadiazoles or thiosemicarbazides .
Reaction with Electrophiles
-
Mechanism : Quinoline derivatives can react with soft/hard electrophiles (e.g., acrylic acid derivatives).
-
Conditions : Acidic or basic catalysis.
-
Products : Propanoic acid derivatives or substituted quinolones .
Reaction Data Table
Biological and Functional Insights
While direct biological data for this specific compound is limited, quinoline derivatives are known for their anticancer, antimicrobial, and anti-inflammatory properties . For example, quinolin-2-one derivatives exhibit potent EGFR inhibition (e.g., compound 9e with IC₅₀ = 16.89 nM) , suggesting potential applications in targeted therapies. The compound’s structural features—such as the ethanone group and pyrrolidine ring—may influence its binding affinity to biological targets, as observed in molecular docking studies .
Scientific Research Applications
Biological Activities
-
Antimycobacterial Activity :
Recent studies have indicated that derivatives of quinoline compounds exhibit significant antimycobacterial properties. For instance, a study synthesized various quinoline derivatives and tested their effectiveness against mycobacterial infections, highlighting the importance of structural modifications for enhancing activity . -
Antiviral Properties :
Quinoline derivatives have been explored as potential inhibitors of HIV-1 reverse transcriptase and integrase. Research has shown that specific substitutions on the quinoline ring can enhance inhibitory activity against these viral targets, making them candidates for further development in antiviral therapies . -
Antioxidant and Antimicrobial Activities :
Compounds based on the quinoline scaffold have demonstrated moderate to good antioxidant activities. Additionally, some studies report antibacterial properties against both Gram-positive and Gram-negative bacteria, suggesting a broad spectrum of antimicrobial efficacy .
Case Studies
-
Antimycobacterial Screening :
A series of quinoline derivatives were synthesized and screened for their antimycobacterial activity. The study found that specific structural modifications significantly enhanced their potency against Mycobacterium tuberculosis, with some compounds showing minimum inhibitory concentrations (MICs) comparable to established drugs like Isoniazid . -
HIV Inhibition Studies :
In vitro evaluations of synthesized quinolin-2-one derivatives revealed promising results against HIV-1 reverse transcriptase. Compounds showed IC50 values in the low micromolar range, indicating their potential as effective inhibitors in therapeutic applications . -
Molecular Docking Studies :
Computational studies involving molecular docking have been employed to predict the binding affinities of 1-(2-(Quinolin-6-yl)pyrrolidin-1-yl)ethanone to various biological targets, including viral proteases and bacterial enzymes. These studies help in understanding the mechanism of action and guiding further modifications for improved efficacy .
Mechanism of Action
The mechanism of action of 1-(2-(Quinolin-6-yl)pyrrolidin-1-yl)ethanone involves its interaction with molecular targets such as enzymes and receptors. The quinoline ring can intercalate with DNA, while the pyrrolidine ring may interact with protein targets, leading to various biological effects. The compound’s ability to modulate specific pathways makes it a valuable tool in drug discovery and development.
Comparison with Similar Compounds
The compound’s structural and functional attributes are compared below with analogs bearing ethanone, pyrrolidine, and aromatic/heteroaromatic substituents.
Structural and Functional Group Analysis
†Calculated based on molecular formula (C₁₇H₁₇N₂O).
Key Observations :
- Substituent Effects: The 3-bromophenyl group in introduces steric bulk and electron-withdrawing properties, which may alter reactivity compared to the electron-rich quinoline system.
- Functional Groups : The tertiary amine in the pyrrolidine ring (target compound and ) increases basicity (pKa ~10–11), influencing solubility and protonation state under physiological conditions.
Physicochemical Properties
Implications :
- The target compound’s moderate lipophilicity balances membrane permeability and aqueous solubility, making it suitable for drug discovery .
Biological Activity
1-(2-(Quinolin-6-yl)pyrrolidin-1-yl)ethanone is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the presence of a quinoline moiety linked to a pyrrolidine ring via an ethanone group. The molecular formula is , with a molecular weight of approximately 218.26 g/mol.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
Covalent Bond Formation : The compound may form covalent bonds with nucleophilic sites in proteins and enzymes, potentially inhibiting or modifying their activity.
DNA Intercalation : The quinoline structure allows for intercalation with DNA, disrupting cellular functions and potentially inducing apoptosis in cancer cells.
Antioxidant Activity : Quinoline derivatives are known for their antioxidant properties, which may contribute to their therapeutic effects.
Biological Activity Data
A summary of biological activities associated with this compound is presented in the table below:
Case Studies
Several studies have investigated the biological effects of quinoline derivatives similar to this compound:
- Anticancer Activity : A study evaluated a series of quinoline derivatives for their antiproliferative effects on breast cancer cell lines (MDA-MB-231, MCF-7). Compounds showed varying degrees of growth inhibition, with some achieving GI50 values below 10 µM, indicating strong anticancer potential ( ).
- Antimicrobial Properties : Research demonstrated that quinoline derivatives exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The mechanism was attributed to the inhibition of bacterial enzymes critical for cell wall synthesis ( ).
- Anti-inflammatory Effects : Quinoline-based compounds were shown to inhibit the expression of inducible nitric oxide synthase (iNOS) and COX-2 in inflammatory models, suggesting potential therapeutic applications in treating inflammatory diseases ( ).
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-(2-(Quinolin-6-yl)pyrrolidin-1-yl)ethanone in academic research?
- Answer : The compound can be synthesized via multi-step reactions involving condensation between quinoline-6-carbaldehyde and pyrrolidine derivatives, followed by acetylation. A general procedure involves coupling quinoline precursors with substituted pyrrolidines under basic conditions (e.g., K₂CO₃ in DMF) and subsequent ketone formation using acetylating agents like acetic anhydride. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended to isolate the product .
Q. How should researchers handle the acute toxicity risks associated with this compound?
- Answer : Based on GHS classifications for structurally related compounds, acute toxicity (oral, dermal, inhalation Category 4) necessitates:
- Use of PPE (gloves, lab coats, goggles).
- Handling in a fume hood with local exhaust ventilation.
- Emergency measures: For skin contact, wash with copious water for 15 minutes; for ingestion, seek immediate medical attention .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Answer : Key techniques include:
- IR Spectroscopy : To identify carbonyl (C=O) stretches (~1700 cm⁻¹) and quinoline/pyrrolidine ring vibrations .
- NMR : ¹H NMR for pyrrolidine ring protons (δ 1.8–3.5 ppm) and quinoline aromatic signals (δ 7.5–9.0 ppm). ¹³C NMR confirms the acetyl group (δ ~200 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) for molecular ion validation (e.g., [M+H]⁺) .
Advanced Research Questions
Q. How can contradictions in spectroscopic data during structural elucidation be resolved?
- Answer : Discrepancies (e.g., unexpected carbonyl shifts) may arise from solvent effects or tautomerism. Strategies include:
- Cross-validation using complementary techniques (e.g., X-ray crystallography for absolute configuration).
- Computational modeling (DFT calculations) to predict NMR/IR spectra and compare with experimental data .
Q. What reaction conditions minimize byproduct formation during synthesis?
- Answer : Optimization involves:
- Temperature control : Lower temperatures (0–25°C) reduce side reactions during acetyl group introduction.
- Catalyst selection : Use of Lewis acids (e.g., ZnCl₂) to enhance regioselectivity in quinoline-pyrrolidine coupling.
- Solvent choice : Polar aprotic solvents (e.g., DMF) improve reaction homogeneity and yield .
Q. What strategies improve regioselectivity in functionalizing the quinoline moiety?
- Answer : The quinoline’s electron-deficient C6 position is prone to nucleophilic attack. To direct functionalization:
- Use directing groups (e.g., bromine at C3) to steer reactions toward C6.
- Employ transition metal catalysis (e.g., Pd-mediated cross-coupling) for C-H activation at specific sites .
Data Analysis and Experimental Design
Q. How can researchers address discrepancies in biological activity data across studies?
- Answer : Variability may stem from impurity profiles or assay conditions. Mitigation steps:
- Purity assessment : Use HPLC (>95% purity) to rule out impurities.
- Dose-response standardization : Validate activity across multiple cell lines with controlled incubation times .
Q. What methods are recommended for studying the compound’s stability under varying pH conditions?
- Answer : Conduct accelerated stability studies:
- Prepare buffered solutions (pH 1–13) and incubate the compound at 37°C.
- Monitor degradation via LC-MS at intervals (0, 24, 48 hours) to identify hydrolytic byproducts .
Safety and Compliance
Q. What are the best practices for long-term storage of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
